molecular formula C6H6Cl2N2O2 B13656801 2-(Chloromethyl)-3-nitropyridine hydrochloride

2-(Chloromethyl)-3-nitropyridine hydrochloride

Cat. No.: B13656801
M. Wt: 209.03 g/mol
InChI Key: HMTIOFKPLZRLBM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitropyridine hydrochloride (CAS: 1378342-43-8) is a versatile chemical building block prized in medicinal and organic chemistry for its two highly reactive functional groups. The chloromethyl side chain serves as an excellent handle for further molecular elaboration through nucleophilic substitution, such as alkylation reactions, facilitating the attachment of complex fragments . Simultaneously, the nitro group on the pyridine ring is a key feature for several applications; it can be reduced to an amine for further derivatization, participate in the formation of fused heterocyclic systems, or directly contribute to biological activity by interacting with enzyme targets . This dual reactivity makes it a valuable precursor in multi-step synthetic routes. Researchers utilize this compound as a key intermediate in the synthesis of diverse bioactive molecules. Its nitropyridine core is a common motif in the development of potential therapeutic agents, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors , which are relevant in oncology and neurodegenerative disease research . Furthermore, 3-nitropyridyl derivatives have been explored as potent urease inhibitors for the treatment of gastric diseases and as scaffolds for developing heterocyclic compounds with potential antiviral and antibacterial properties . The compound must be stored in an inert atmosphere at -20°C . Hazard Statements: H302-H314 (Harmful if swallowed; Causes severe skin burns and eye damage) . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

2-(chloromethyl)-3-nitropyridine;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H

InChI Key

HMTIOFKPLZRLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCl)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Chloromethylation of Pyridine Derivatives

A common approach is the radical chlorination of methyl-substituted pyridines to form the chloromethyl derivative. For example, a related compound, 2-chloromethyl-3-trifluoromethylpyridine, is prepared by reacting 2-methyl-3-trifluoromethylpyridine with an electrophilic chlorinating reagent in the presence of a radical initiator and a nitroxide radical precursor (such as N-hydroxysuccinimide) in organic solvents like dichloromethane or acetonitrile. The reaction temperature is maintained between 50–100 °C, preferably around 80 °C, with reaction times of 3 to 6 hours. The molar ratios of reagents are optimized for selectivity and yield. Post-reaction purification involves solvent removal and column chromatography.

Parameter Conditions/Details
Starting material 2-methyl-3-trifluoromethylpyridine
Chlorinating reagent N-chlorosuccinimide, N-chlorophthalimide, or trichloroisocyanuric acid
Radical initiator Azobisisobutyronitrile, benzoyl peroxide, or DDQ
Nitroxide radical precursor N-hydroxysuccinimide or related compounds
Solvent Dichloromethane, dichloroethane, or acetonitrile
Temperature 50–100 °C (optimal ~80 °C)
Reaction time 3–6 hours
Purification Rotary evaporation, column chromatography

This methodology highlights the benefits of mild conditions, good selectivity, and industrial scalability.

Nitration of Chloromethylpyridine

Nitration is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. For example, 4-chloro-2-aminopyridine undergoes nitration to yield 4-chloro-2-amino-3-nitropyridine. The reaction is conducted at 25–30 °C for about 1 hour, followed by quenching in ice and extraction with dichloromethane. The pH is adjusted to neutral to isolate the product.

In a related process, nitration of 2,3,5-trimethylpyridine N-oxide is achieved using peracetic acid generated in situ from hydrogen peroxide and a catalyst, yielding high product purity and yield (up to 96.6%).

Parameter Conditions/Details
Starting material Chloromethylpyridine derivatives
Nitrating agents Mixture of concentrated nitric acid and sulfuric acid
Temperature 25–30 °C
Reaction time 1 hour
Work-up Quenching on ice, extraction with dichloromethane, pH adjustment
Yield Moderate to high (e.g., 60%)

This nitration step is critical for introducing the nitro group at the 3-position with regioselectivity.

Diazotization and Hydrolysis (Alternative Route)

An alternative synthetic route involves diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and hydrochloric acid at 0–5 °C, followed by hydrolysis at elevated temperature (60–80 °C) to yield 4-chloro-3-nitropyridin-2-ol. This intermediate can be further processed to obtain chloromethyl derivatives or related compounds.

Research Data and Reaction Metrics

While direct data on 2-(chloromethyl)-3-nitropyridine hydrochloride is limited, related pyridine derivatives provide insight into reaction efficiencies:

Step Atom Economy (AE) Reaction Mass Efficiency (RME) E-factor (Environmental factor)
Chloromethylation (related) Not explicitly stated Not explicitly stated Not explicitly stated
Nitration (related compound) Moderate (~49% yield) Moderate E-factor ~12.4 (excluding chromatography)

The E-factor indicates waste generated per unit product, with lower values being more environmentally friendly. Optimization of solvent use and reaction conditions can improve these metrics.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Reference
Radical chlorination 2-methylpyridine derivative, N-chlorosuccinimide, radical initiator, nitroxide precursor, 50–100 °C, 3–6 h Mild, selective, scalable
Nitration Nitric acid/sulfuric acid mixture, 25–30 °C, 1 h Regioselective nitration at 3-position
Diazotization + hydrolysis Sodium nitrite, HCl, 0–5 °C; hydrolysis at 60–80 °C Alternative route to nitro derivatives
Oxidation (N-oxide formation) Peracetic acid generated in situ, catalytic acid traces High yield N-oxide intermediates

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 2-(Aminomethyl)-3-nitropyridine or 2-(Aminomethyl)-3-aminopyridine, depending on the extent of reduction.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-3-nitropyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitropyridine hydrochloride depends on its specific application. In general, the compound can act as an alkylating agent due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-(chloromethyl)-3-nitropyridine hydrochloride with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Toxicity/Safety
2-(Chloromethyl)-3-nitropyridine hydrochloride ClCH2- (2), NO2 (3) C6H5Cl2N2O2 218.03* Presumed intermediate for pharmaceuticals (e.g., kinase inhibitors, anti-inflammatory agents) Limited data; related compound 2-(chloromethyl)pyridine HCl shows low carcinogenicity in rodents
2-Chloro-3-nitropyridine Cl (2), NO2 (3) C5H3ClN2O2 158.55 Precursor for agrochemicals; crystallizes with C–H···O/N hydrogen bonds Causes skin/eye irritation; no significant carcinogenicity
2-Chloro-5-methyl-3-nitropyridine Cl (2), CH3 (5), NO2 (3) C6H5ClN2O2 172.57 Intermediate in bioactive products (e.g., kinase inhibitors); synthesized via SOCl2 chlorination No specific toxicity data; structural analogs show moderate irritancy
6-Chloro-2-methoxy-3-nitropyridine Cl (6), OCH3 (2), NO2 (3) C6H5ClN2O3 202.57 Used in heterocyclic chemistry; similar to anti-inflammatory precursors Limited hazard data; likely irritant based on nitro/chloro groups
2-Chloro-5-iodo-3-nitropyridine Cl (2), I (5), NO2 (3) C5H2ClIN2O2 296.44 Research applications in cross-coupling reactions; high purity available No classification under GHS; handle with care due to heavy metal content

Reactivity and Functionalization

  • Chloromethyl vs. This makes it more reactive in alkylation or coupling reactions .
  • Nitro Group Position: The nitro group at position 3 in all listed compounds deactivates the pyridine ring, directing electrophilic substitutions to specific positions. For instance, reduction of the nitro group yields aminopyridines, which are critical intermediates in drug synthesis .
  • Methoxy and Methyl Substituents : Electron-donating groups like methoxy (in 6-chloro-2-methoxy-3-nitropyridine) or methyl (in 2-chloro-5-methyl-3-nitropyridine) moderate the electron-withdrawing effects of nitro and chloro groups, altering solubility and reactivity .

Biological Activity

2-(Chloromethyl)-3-nitropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a nitro group attached to a pyridine ring, which are crucial for its biological activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can be reduced to reactive intermediates that interact with cellular components.

The biological activity of 2-(Chloromethyl)-3-nitropyridine hydrochloride is primarily attributed to its ability to modify proteins and enzymes through covalent bonding. The nitro group may undergo reduction, leading to the formation of reactive metabolites that can exert antimicrobial or anti-inflammatory effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 2-(Chloromethyl)-3-nitropyridine hydrochloride against various pathogens. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrate that derivatives of nitropyridines, including this compound, have effective antimicrobial properties comparable to established antibiotics such as chloramphenicol .

Table 1: Antimicrobial Activity Against Bacterial Strains

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the growth of various cancer cell lines. For example, cytotoxicity assays have shown that 2-(Chloromethyl)-3-nitropyridine hydrochloride exhibits an IC50 value of approximately 10 µM against HepG2 liver cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG210
MCF-715
A54920

Case Studies

  • Leishmaniasis Treatment : A study demonstrated that derivatives of this compound showed promising antileishmanial activity, with an effective concentration (EC50) of 1.1 µM against Leishmania infantum. However, it also exhibited cytotoxicity towards HepG2 cells with a CC50 value of 2.7 µM, indicating a need for further optimization to enhance selectivity .
  • Mechanistic Insights : Research indicates that the cytotoxic effects are mediated through bioactivation by nitroreductase enzymes present in parasites but absent in mammalian cells. This selective activation pathway enhances the therapeutic potential of the compound against parasitic infections while minimizing harm to human cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Chloromethyl)-3-nitropyridine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves nitration and chloromethylation steps. For example, nitration of 3-methylpyridine derivatives followed by chlorination using reagents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Purification via recrystallization in ethanol/water mixtures improves purity (>98%), as noted in studies on analogous chloromethylpyridine hydrochlorides .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the positions of the nitro and chloromethyl groups (e.g., δ ~8.5 ppm for pyridine protons adjacent to nitro groups).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 223.06) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential HCl release during decomposition.
  • Store in airtight containers away from moisture, as hydrolysis can generate toxic gases .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the para position. This directs nucleophilic attacks (e.g., SN2 reactions) to the chloromethyl group. Kinetic studies suggest using polar aprotic solvents (DMF, DMSO) enhances reactivity, while steric hindrance from the nitro group may slow competing pathways .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 60°C to prevent nitro group reduction.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity.
  • Protecting Groups : Temporarily protect the nitro group via hydrogenation (e.g., Pd/C under H₂) before functionalization .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities.

  • Recrystallization Variants : Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate different crystal forms.
  • Analytical Cross-Validation : Use DSC (Differential Scanning Calorimetry) to confirm melting points and XRD for crystal structure analysis. Contradictory NMR data may require deuteration studies to assign peaks unambiguously .

Data Contradiction Analysis

  • Example : Variability in reported melting points (e.g., 120–124°C vs. 137–143°C for related chloromethylpyridines) may stem from hydration states or residual solvents. Researchers should replicate synthesis under anhydrous conditions and characterize using TGA (thermogravimetric analysis) to detect solvent retention .

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